Cas no 825611-47-0 (Phenol, 2-[5-[(1E)-2-(4-nitrophenyl)ethenyl]-1-phenyl-1H-pyrazol-3-yl]-)

Phenol, 2-[5-[(1E)-2-(4-nitrophenyl)ethenyl]-1-phenyl-1H-pyrazol-3-yl]- structure
825611-47-0 structure
Product name:Phenol, 2-[5-[(1E)-2-(4-nitrophenyl)ethenyl]-1-phenyl-1H-pyrazol-3-yl]-
CAS No:825611-47-0
MF:C23H17N3O3
MW:383.39938
CID:689146
PubChem ID:136235196

Phenol, 2-[5-[(1E)-2-(4-nitrophenyl)ethenyl]-1-phenyl-1H-pyrazol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[5-[(1E)-2-(4-nitrophenyl)ethenyl]-1-phenyl-1H-pyrazol-3-yl]-
    • 6-[3-[2-(4-nitrophenyl)ethenyl]-2-phenyl-1H-pyrazol-5-ylidene]cyclohexa-2,4-dien-1-one
    • 825611-47-0
    • DTXSID30837548
    • 6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
    • Inchi: InChI=1S/C23H17N3O3/c27-23-9-5-4-8-21(23)22-16-20(25(24-22)18-6-2-1-3-7-18)15-12-17-10-13-19(14-11-17)26(28)29/h1-16,27H
    • InChI Key: GZGWFLDERUKRNU-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 383.12699141g/mol
  • Monoisotopic Mass: 383.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 5.3
  • Topological Polar Surface Area: 83.9Ų

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